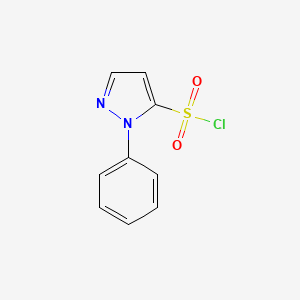
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves binding to the dopamine transporter and blocking its activity. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific area of the brain and the physiological or pathological conditions being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid have been studied extensively in animal models and in vitro systems. It has been found to increase dopamine levels in the brain, which can lead to various effects such as increased locomotor activity, enhanced reward-seeking behavior, and decreased anxiety-like behavior. It has also been found to have potential therapeutic effects in conditions such as depression and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, its limitations include its synthetic nature, which may limit its applicability to certain research questions, as well as its potential toxicity and side effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid. One area of interest is its potential therapeutic applications in conditions such as depression and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of dopamine in addiction and reward-seeking behavior. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its applicability to other research questions beyond dopamine regulation.
Synthesemethoden
The synthesis method for 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is piperidine, which is reacted with phenylacetic acid to form 1-phenylpiperidine-4-carboxylic acid. This intermediate is then reacted with methoxycarbonyl chloride to form 1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. The final step involves reacting this intermediate with oxalyl chloride to form 5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-17(21)16-7-6-15(24-16)14-8-10-19(11-9-14)18(22)23-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYXVJEXFZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)





![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
